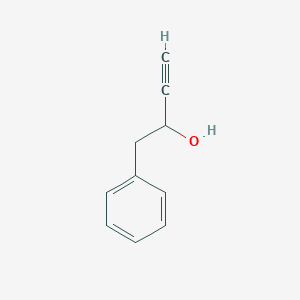

1-Phenylbut-3-yn-2-ol

描述

Significance of Propargylic Alcohols in Advanced Organic Chemistry

Propargylic alcohols are recognized as crucial synthons in organic synthesis due to the presence of both an alkyne and a hydroxyl group. researchgate.net This dual functionality allows for a diverse range of chemical reactions, including cyclizations, substitutions, and additions. researchgate.net They are readily prepared from terminal alkynes and carbonyl compounds, making them accessible starting materials for numerous transformations. researchgate.net

The reactivity of propargylic alcohols is a cornerstone of their importance. They can act as precursors to carbocations, and their alkyne group can serve as an electrophile, while the alcohol can function as a nucleophile. sci-hub.se These compounds are instrumental in constructing a variety of carbocyclic and heterocyclic molecules. researchgate.net Furthermore, their derivatives are key intermediates in powerful reactions like the Meyer-Schuster rearrangement, which leads to α,β-unsaturated carbonyl compounds. wikipedia.org

The applications of propargylic alcohols extend to the synthesis of biologically active molecules and natural products. researchgate.net For instance, they are precursors in the synthesis of some antifungal agents and are found in the structure of certain therapeutic hormones like levonorgestrel (B1675169) and ethinylestradiol. acs.org Their versatility also aligns with the principles of green chemistry, as many reactions involving propargylic alcohols can proceed under mild conditions, minimizing waste and the need for harsh reagents. rawsource.com

Historical Context of 1-Phenylbut-3-yn-2-ol in Synthetic Methodologies

While a detailed historical timeline for the specific use of this compound is not extensively documented in readily available literature, its synthetic utility is intrinsically linked to the broader development and understanding of propargylic alcohol chemistry. The synthesis of propargylic alcohols, in general, has been a fundamental transformation in organic chemistry for decades. A common method for their preparation involves the reaction of a terminal alkyne with an aldehyde or ketone. For example, 2-phenylbut-3-yn-2-ol can be synthesized by reacting acetylene (B1199291) with acetophenone (B1666503) in the presence of a strong base like sodium amide. vaia.com

The exploration of the reactivity of propargylic alcohols has led to the discovery of numerous named reactions and synthetic strategies. The ability of the hydroxyl group to act as a leaving group, often facilitated by a Lewis acid, allows for the formation of a propargyl cation, which can then be attacked by a nucleophile. sci-hub.se This fundamental reactivity has been exploited in a myriad of synthetic applications.

In recent years, the focus has shifted towards developing more efficient and selective methods for the synthesis and transformation of propargylic alcohols. This includes the use of transition metal catalysts to facilitate novel cyclization and annulation reactions. researchgate.net For example, rhodium(III)-catalyzed [4+3] annulation reactions of 1-phenylpyrazolidinones with propargylic alcohols have been reported. researchgate.net The development of biocatalytic methods, using enzymes like alcohol dehydrogenases, has also emerged as a powerful strategy for the enantioselective synthesis of chiral propargylic alcohols. acs.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 4378-23-8 | biosynth.com |

| Molecular Formula | C₁₀H₁₀O | biosynth.com |

| Molecular Weight | 146.19 g/mol | biosynth.com |

| Physical Form | Colorless to light-yellow liquid | geno-chem.com |

| SMILES | C#CC(O)Cc1ccccc1 | fluorochem.co.uk |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-phenylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-10(11)8-9-6-4-3-5-7-9/h1,3-7,10-11H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGGBKUCKYBJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468505 | |

| Record name | 1-phenylbut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-23-8 | |

| Record name | 1-phenylbut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbut-3-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenylbut 3 Yn 2 Ol

Traditional Synthetic Routes to 1-Phenylbut-3-yn-2-ol

Traditional approaches to synthesizing this compound and related propargylic alcohols primarily rely on the generation of a potent carbon nucleophile from a terminal alkyne, which then attacks an electrophilic carbonyl carbon.

Acetylide Alkylation Strategies

One of the most established methods for forming the carbon-carbon bond in propargylic alcohols is the addition of an acetylide anion to an aldehyde or ketone. libretexts.org This strategy is highly effective for creating a new carbon-carbon bond and extending a carbon chain. masterorganicchemistry.comyoutube.comyoutube.com

The synthesis of this compound via this route involves the reaction of an ethynyl (B1212043) anion (the simplest acetylide) with phenylacetaldehyde. The nucleophilic acetylide ion attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.org This addition reaction forms an alkoxide intermediate, which is subsequently protonated, typically during an aqueous workup, to yield the final propargylic alcohol product, this compound. The versatility of this reaction allows for the synthesis of a wide range of substituted propargylic alcohols by selecting different starting alkynes and carbonyl compounds.

Terminal alkynes, while more acidic than alkanes and alkenes, are still very weak acids, with a pKa of approximately 25. libretexts.orgmasterorganicchemistry.com Therefore, a very strong base is required to deprotonate the alkyne and generate the corresponding acetylide anion. Sodium amide (NaNH₂) is a commonly employed strong base for this purpose. masterorganicchemistry.comyoutube.comyoutube.com As the conjugate base of ammonia (B1221849) (pKa ≈ 38), the amide anion (NH₂⁻) is sufficiently basic to quantitatively deprotonate a terminal alkyne, driving the formation of the nucleophilic acetylide ion. libretexts.orgmasterorganicchemistry.com The resulting acetylide is a powerful nucleophile that can readily participate in addition reactions with carbonyl compounds. youtube.commasterorganicchemistry.com

| Method | Key Reagents | General Description |

| Acetylide Alkylation | 1. Terminal Alkyne (e.g., Acetylene)2. Strong Base (e.g., NaNH₂)3. Carbonyl (e.g., Phenylacetaldehyde) | Two-step process: 1) Formation of a nucleophilic acetylide anion using a strong base. 2) Nucleophilic addition of the acetylide to a carbonyl compound. |

| Barbier-Type Reaction | 1. Propargyl Halide (e.g., Propargyl Bromide)2. Metal (e.g., Zinc, Indium)3. Carbonyl (e.g., Phenylacetaldehyde) | One-pot reaction where an organometallic nucleophile is generated in situ from a metal and an organic halide, which then immediately reacts with a carbonyl substrate. |

Barbier-Type Reactions and Variants for Propargylic Alcohol Preparation

Barbier-type reactions offer an alternative, operationally simpler approach to the synthesis of propargylic alcohols. Unlike the pre-formation of the nucleophile required in Grignard-type reactions, the Barbier protocol involves the in situ generation of the organometallic reagent in the presence of the carbonyl substrate. ucl.ac.uk

For the preparation of a propargylic alcohol, this typically involves reacting a propargyl halide, such as propargyl bromide, with a metal like zinc, tin, or indium in the presence of an aldehyde or ketone. ucl.ac.ukthieme-connect.de A mechanochemical zinc-mediated Barbier-type reaction has been reported for the synthesis of related tertiary alcohols from acetophenone (B1666503) and propargyl bromide, which yielded a mixture of the homopropargyl alcohol and an allenyl derivative. ucl.ac.uk This method is often advantageous as it can be performed under less stringent conditions, sometimes without the need for inert atmospheres or perfectly dry solvents. ucl.ac.uk

Modern Approaches to this compound Synthesis

Contemporary synthetic efforts have focused on developing catalytic methods that improve the efficiency, selectivity, and sustainability of propargylic alcohol synthesis.

Catalytic Synthesis

Modern approaches increasingly utilize transition metal catalysts to facilitate the addition of alkynes to carbonyl compounds. These methods can offer higher yields, milder reaction conditions, and, crucially, the ability to control stereochemistry.

A notable example is the enantioselective synthesis of the constitutional isomer, 2-phenylbut-3-yn-2-ol, through the catalytic alkynylation of acetophenone. cyberleninka.ruresearchgate.net Research in this area has explored complex catalytic systems to achieve high enantioselectivity. One such study investigated the use of a 3,3′-Ph₂BINOL-2Li/Ti(OiPr)₄/Et₂Zn complex system. cyberleninka.ruresearchgate.net The study systematically analyzed the influence of various parameters to optimize the reaction for the nucleophilic addition of acetylene (B1199291) to acetophenone. researchgate.net

The findings from this research highlight the sensitivity of catalytic systems to reaction conditions, providing a pathway to highly pure, stereochemically defined products.

| Parameter | Condition | Effect on Yield | Reference |

| Solvent | Tetrahydrofuran (THF) | Optimal solvent for the reaction. | researchgate.net |

| Temperature | -20 °C | Determined to be the optimal temperature for product yield. | researchgate.net |

| Duration | 120 minutes | Optimal reaction time for completion. | researchgate.net |

| Catalyst System | 3,3′-Ph₂BINOL-2Li/Ti(OiPr)₄/Et₂Zn | Essential for achieving high yield and enantioselectivity. | cyberleninka.ruresearchgate.net |

Transition Metal Catalysis in C-C Bond Formation (e.g., Palladium-catalyzed reactions)

The construction of the carbon skeleton of propargylic alcohols like this compound is frequently accomplished using transition metal catalysis. Among these methods, the Sonogashira cross-coupling reaction is a cornerstone for forming carbon-carbon bonds between sp² and sp-hybridized carbon atoms. mdpi.com This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

The Sonogashira coupling provides a versatile pathway to synthesize the precursors of this compound. For example, aryl halides can be coupled with appropriate terminal propargylic alcohols to generate the desired phenyl-alkyne framework. nih.govnih.gov The reaction is foundational in modern organic synthesis due to its reliability and broad functional group tolerance. mdpi.com Variations of this methodology have been developed to be more environmentally benign, with some procedures now viable in aqueous media. organic-chemistry.org

Beyond the classic Sonogashira reaction, palladium catalysis is instrumental in a wide array of transformations involving propargylic compounds. These include cyclization reactions of propargylic carbonates and the 1,3-alkynyl migration of allylic alcohols to form β-alkynyl ketones, showcasing the versatility of palladium in manipulating these structures. acs.orgacs.org

Biocatalytic Pathways for Propargylic Alcohol Preparation

Biocatalysis offers a green and highly selective alternative for the synthesis of propargylic alcohols. Enzymes, particularly alcohol dehydrogenases (ADHs) and ene-reductases (ERs), can perform stereoselective reductions under mild conditions. acs.orgpolimi.it A notable example is the enzymatic synthesis of enantiopure (S)-4-phenyl-3-butyn-2-ol, a close isomer of the target compound, from its corresponding ketone (4-phenyl-3-butyn-2-one). researchgate.net

This biotransformation utilizes a specific mutant of secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH), which acts as the biocatalyst. researchgate.net The reaction proceeds with excellent yield and high chemo- and enantioselectivity, reducing the carbonyl group while leaving the alkyne moiety intact. researchgate.net Such enzymatic methods are part of a broader platform of biocatalytic cascades that can convert racemic propargylic alcohols into a range of enantiomerically pure alcohols and amines, demonstrating the power of enzymes in synthetic organic chemistry. acs.org These processes highlight the potential for creating valuable chiral building blocks from readily available starting materials. acs.orgresearchgate.net

Stereoselective Synthesis of this compound

The presence of a chiral center in this compound necessitates stereoselective synthetic methods to produce single enantiomers, which are crucial for applications in pharmaceuticals and materials science.

Enantioselective Methodologies for Chiral Propargylic Alcohols

The most direct route to chiral propargylic alcohols is the asymmetric alkynylation of aldehydes. wikipedia.orgnih.gov This reaction involves the addition of a terminal alkyne to an aldehyde, guided by a chiral catalyst to produce the alcohol with a high degree of enantiomeric excess (ee). wikipedia.org

A prominent strategy involves the use of alkynylzinc reagents, which can be generated in situ from an alkyne and a zinc source like diethylzinc (B1219324) or zinc triflate (Zn(OTf)₂). wikipedia.org The enantioselectivity is controlled by a chiral ligand, typically an amino alcohol. For instance, N-methylephedrine has been used successfully to achieve high enantiomeric excesses (up to 99%) across a broad range of aldehydes. wikipedia.org Another approach involves the use of novel organocatalysts, such as prolinol derivatives, which can facilitate the formal alkynylation of α,β-unsaturated aldehydes in a highly stereoselective one-pot protocol. acs.org

Biocatalysis also provides a powerful enantioselective method through the asymmetric reduction of prochiral alkynyl ketones. As previously mentioned, the enzymatic reduction of 4-phenyl-3-butyn-2-one (B156156) using W110A TeSADH yields the corresponding (S)-alcohol with high enantiopurity. researchgate.net

| Method | Catalyst/Ligand | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Alkynylation | Zn(OTf)₂ / (+)-N-Methylephedrine | Terminal Alkyne + Aldehyde | High enantiomeric excess (up to 99% ee) achieved. | wikipedia.org |

| Organocatalytic Formal Alkynylation | Prolinol derivative | α,β-Unsaturated Aldehyde | Highly stereoselective one-pot protocol. | acs.org |

| Enzymatic Reduction | W110A TeSADH | Alkynyl Ketone | Produces (S)-alcohols with excellent yield and high chemo- and enantioselectivity. | researchgate.net |

Diastereoselective Control in this compound Derivatives

When synthesizing derivatives of this compound that contain additional stereocenters, controlling the diastereoselectivity becomes critical. Diastereoselective control can be achieved by employing chiral auxiliaries or catalysts that influence the facial selectivity of an attack on a prochiral center.

For example, in a multi-step synthesis, a second asymmetric alkynylation can be performed on a substrate that already contains a chiral center, leading to products with good diastereocontrol. nih.gov The existing stereocenter directs the incoming nucleophile to a specific face of the carbonyl group. Similarly, methodologies like the Evans' asymmetric aldol (B89426) reaction, which uses a chiral oxazolidinone auxiliary, can establish a specific stereochemical relationship between newly formed hydroxyl and amino groups, illustrating a powerful strategy for diastereoselectivity. researchgate.net While not a direct synthesis of this compound, the principles are directly applicable to its derivatives.

Kinetic Resolution Techniques (e.g., Enzymatic Kinetic Resolution)

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. In the context of this compound, this typically involves an enzyme that selectively reacts with one enantiomer at a much faster rate than the other. mdpi.com

Lipases are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation. mdpi.com One enantiomer of the alcohol is converted to an ester, while the other remains unreacted, allowing for their separation. For example, Pseudomonas fluorescens lipase (B570770) is known to be R-selective for many secondary alcohols. nih.gov A more advanced technique is Dynamic Kinetic Resolution (DKR), which combines the enzymatic resolution with a catalyst that continuously racemizes the slow-reacting enantiomer of the starting material. mdpi.comnih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. mdpi.com Lipase A from Candida antarctica (CalA) has been investigated for the transacylation of tertiary propargylic alcohols, demonstrating the potential of this method for structurally similar compounds. researchgate.net

| Technique | Enzyme | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Kinetic Resolution (KR) | Lipases (e.g., CAL-B) | Acylation/Esterification | Selectively acylates one enantiomer of a racemic alcohol. | mdpi.com |

| Dynamic Kinetic Resolution (DKR) | Pseudomonas fluorescens lipase + Racemization catalyst | Acylation + Racemization | Converts the undesired enantiomer into the desired one, allowing for yields >50%. | nih.gov |

| Kinetic Resolution (KR) | Candida antarctica Lipase A (CalA) | Transacylation | Effective for resolving tertiary propargylic alcohols. | researchgate.net |

Reactivity and Transformation Chemistry of 1 Phenylbut 3 Yn 2 Ol

Alkyne Functional Group Transformations

The carbon-carbon triple bond is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various pericyclic and metal-catalyzed reactions.

The terminal alkyne of 1-phenylbut-3-yn-2-ol is an excellent substrate for cycloaddition reactions, particularly the [3+2] cycloaddition with azides to form stable five-membered heterocyclic rings.

While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, copper(II) salts, such as copper(II) acetate, can also effectively promote this transformation. nih.gov The reaction often proceeds through the in situ reduction of Cu(II) to the catalytically active Cu(I) species, or via a mechanism where Cu(II) itself plays a catalytic role. cas.cn Polytriazole ligands can assist in copper(II) acetate-mediated azide-alkyne cycloaddition reactions involving nonchelating azides. nih.gov The use of supported Cu(II) catalysts, such as silica-dispersed CuO, has proven efficient for the one-pot synthesis of 1,4-disubstituted-1,2,3-triazoles from alkyl halides, sodium azide, and terminal alkynes in water. cas.cn

The reaction between the terminal alkyne of this compound and an organic azide (R-N₃) yields a 1,2,3-triazole ring. This 1,3-dipolar cycloaddition is highly regioselective when catalyzed by copper, leading almost exclusively to the 1,4-disubstituted triazole isomer. nih.gov This reaction is a powerful method for creating complex molecules by linking different molecular fragments. organic-chemistry.org The resulting triazole ring is not merely a linker but is also a valuable pharmacophore in medicinal chemistry due to its stability and ability to participate in hydrogen bonding.

The table below illustrates the expected products from the cycloaddition of this compound with various azides.

| Reactant 1 | Reactant 2 (Azide) | Catalyst System | Product |

| This compound | Benzyl Azide | Cu(II) source | 1-Benzyl-4-(1-hydroxy-2-phenylethyl)-1H-1,2,3-triazole |

| This compound | Phenyl Azide | Cu(II) source | 4-(1-Hydroxy-2-phenylethyl)-1-phenyl-1H-1,2,3-triazole |

| This compound | Ethyl Azide | Cu(II) source | 1-Ethyl-4-(1-hydroxy-2-phenylethyl)-1H-1,2,3-triazole |

The triple bond of this compound can undergo hydration (the addition of water) across the alkyne. Typically catalyzed by acid and mercury(II) salts, this reaction follows Markovnikov's rule. The initial product is an enol, which rapidly tautomerizes to the more stable keto form. For this compound, hydration would result in the formation of a β-hydroxy ketone.

Hydrofunctionalization involves the addition of other small molecules (H-X) across the triple bond, such as hydrohalogenation (addition of HCl, HBr) or hydroamination. These reactions also generally follow Markovnikov regioselectivity, providing access to a variety of vinyl-substituted derivatives.

As a terminal alkyne, this compound possesses a weakly acidic terminal proton. This proton can be removed by a strong base to form a potent nucleophile, an alkynylide anion. This anion can then participate in C-C bond-forming reactions. For instance, in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling, the terminal alkyne can be coupled with aryl or vinyl halides to produce arylalkynes or enynes, respectively. This process is fundamental for constructing more complex carbon skeletons.

Cycloaddition Reactions of the Triple Bond

Hydroxyl Group Reactivity

The secondary hydroxyl group (-OH) in this compound is a versatile functional handle for numerous transformations. The reactivity stems from the polarized O-H and C-O bonds, where the oxygen atom is nucleophilic and the attached hydrogen and carbon atoms are electrophilic. msu.edu

Key reactions involving the hydroxyl group include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-phenylbut-3-yn-2-one, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions yields esters. This is a common strategy for installing protecting groups or modifying the molecule's properties.

Etherification: The hydroxyl group can be converted into an ether. The Williamson ether synthesis, for example, involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new C-O bond. msu.edu

The table below summarizes key transformations of the hydroxyl group.

| Reaction Type | Reagent(s) | Functional Group Transformation | Product Class |

| Oxidation | Pyridinium chlorochromate (PCC) | Secondary alcohol to ketone | Ketone |

| Esterification | Acetic anhydride, Pyridine | Alcohol to ester | Ester |

| Etherification | 1. Sodium hydride (NaH), 2. Methyl iodide (CH₃I) | Alcohol to ether | Ether |

Esterification and Transesterification Reactions

The secondary hydroxyl group in this compound is amenable to standard esterification reactions. This can be achieved by reacting the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine, to yield the corresponding ester. These reactions are fundamental in protecting the alcohol functionality or in synthesizing target molecules with specific ester groups.

Biocatalysis offers a highly selective method for the transformation of this compound. Lipases, particularly Lipase (B570770) A from Candida antarctica (CALA), are effective in catalyzing the enantioselective esterification or transesterification of secondary alcohols. d-nb.inforesearchgate.net While tertiary alcohols are known to be challenging substrates for many enzymes, CALA has demonstrated the ability to catalyze their transesterification, albeit sometimes at low rates. nih.gov

This enzymatic process is particularly valuable for kinetic resolution of racemic this compound. In a typical kinetic resolution, one enantiomer of the alcohol is selectively acylated at a much faster rate than the other, resulting in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol. Protein engineering and rational redesign of lipases can further enhance their activity and selectivity for sterically demanding secondary alcohols. d-nb.infodiva-portal.org

Table 1: Key Aspects of Enzymatic Transesterification of Secondary Alcohols

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Enzyme | Candida antarctica Lipase A (CALA) or Lipase B (CALB) are commonly used. d-nb.inforesearchgate.net | These enzymes are known to accept secondary alcohols, making them suitable for the kinetic resolution of this compound. |

| Acyl Donor | Simple esters like vinyl acetate are often used. | The choice of acyl donor can influence reaction rates and efficiency. |

| Solvent | Organic solvents such as hexane or toluene are typical. | The reaction is performed in a non-aqueous medium to favor esterification over hydrolysis. |

| Outcome | Kinetic Resolution | Produces an enantiomerically enriched ester of one configuration and the unreacted alcohol of the opposite configuration. d-nb.info |

Oxidation and Reduction Pathways of the Alcohol Moiety

The secondary alcohol group of this compound can undergo both oxidation and reduction, leading to different classes of compounds.

Oxidation: The secondary alcohol can be oxidized to form the corresponding ketone, 4-phenylbut-3-yn-2-one. This transformation can be accomplished using a variety of oxidizing agents common in organic synthesis, such as chromium-based reagents (e.g., pyridinium chlorochromate, PCC) or milder, more selective methods like Swern or Dess-Martin periodinane oxidations. organic-chemistry.orgwikipedia.org Aerobic oxidation reactions catalyzed by metal complexes also provide an environmentally benign pathway to these ketones. researchgate.net

Reduction: While the alcohol is already in a reduced state, the molecule can be synthesized via the reduction of its corresponding ketone. For instance, the enantioselective reduction of 4-phenylbut-3-yn-2-one using a biocatalyst like a protein-engineered secondary alcohol dehydrogenase can produce enantiopure (S)-1-phenylbut-3-yn-2-ol in high yield while keeping the alkyne moiety intact. researchgate.net Additionally, the alkyne functional group itself can be selectively reduced. Using reagents like lithium aluminum hydride (LiAlH₄) or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), the propargylic alcohol can be converted into the corresponding trans-(E)-allylic alcohol.

Table 2: Summary of Oxidation and Reduction Pathways

| Transformation | Reagent/Method | Product |

|---|---|---|

| Oxidation of Alcohol | PCC, Swern, Dess-Martin Oxidation wikipedia.org | 4-Phenylbut-3-yn-2-one |

| Reduction of Ketone | W110A TeSADH (enzymatic) researchgate.net | (S)-1-Phenylbut-3-yn-2-ol |

| Reduction of Alkyne | LiAlH₄, Red-Al | (E)-1-Phenylbut-3-en-2-ol |

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group, but it can be converted into a group that is easily displaced by a nucleophile. libretexts.org A common strategy is to protonate the alcohol under strongly acidic conditions, allowing the hydroxyl group to leave as a water molecule. libretexts.org

Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding alkyl chloride or bromide, respectively. libretexts.org For secondary alcohols, the Mitsunobu reaction provides a powerful method for nucleophilic substitution with complete inversion of stereochemistry, which is particularly useful for controlling the configuration of chiral centers.

Phenyl Ring Reactivity

The phenyl ring in this compound can participate in reactions typical of aromatic compounds, primarily electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The substituent attached to the phenyl ring—the -CH(OH)CH₂C≡CH group—influences both the rate and regioselectivity of electrophilic aromatic substitution. Alkyl groups are generally considered activating and ortho-, para-directing due to their electron-donating inductive and hyperconjugation effects. libretexts.orgaakash.ac.in This means that electrophiles will preferentially add to the positions ortho and para to the substituent. libretexts.orgorganicchemistrytutor.comunizin.org The presence of the electron-withdrawing alkyne and hydroxyl groups may modulate this effect, but the alkyl backbone typically governs the directing influence. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield primarily ortho- and para-substituted products.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling)

The terminal alkyne is one of the most synthetically versatile functional groups in the this compound molecule. It is an ideal substrate for the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a cornerstone of modern organic synthesis for creating substituted alkynes and conjugated enynes. libretexts.org

The reaction is typically catalyzed by a palladium(0) complex, with a copper(I) salt (e.g., CuI) acting as a cocatalyst, and is carried out in the presence of an amine base like triethylamine. organic-chemistry.orgyoutube.com The palladium catalyst facilitates the oxidative addition of the halide, while the copper cocatalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. beilstein-journals.org Reductive elimination from the palladium center yields the final coupled product and regenerates the active catalyst. youtube.com To avoid the undesired homocoupling of alkynes (Glaser coupling), copper-free Sonogashira protocols have also been developed. wikipedia.orgnih.gov

Table 3: Components of a Typical Sonogashira Coupling Reaction

| Component | Example(s) | Role |

|---|---|---|

| Alkyne Substrate | This compound | Provides the terminal alkyne for coupling. |

| Coupling Partner | Aryl or Vinyl Halide (I > Br > Cl) or Triflate wikipedia.orgyoutube.com | Provides the sp²-hybridized carbon for C-C bond formation. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.org | The primary catalyst that orchestrates the cross-coupling cycle. youtube.com |

| Copper Cocatalyst | Copper(I) Iodide (CuI) | Activates the alkyne by forming a copper acetylide. youtube.com |

| Base | Triethylamine, Diisopropylamine | Neutralizes the HX byproduct and facilitates acetylide formation. organic-chemistry.org |

Cascade and Multicomponent Reactions Featuring this compound

The unique structural attributes of this compound, namely the presence of a propargylic alcohol moiety, make it a versatile substrate for cascade and multicomponent reactions. These reactions are highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simple starting materials in a single operation, thereby minimizing waste and increasing atom economy. The reactivity of this compound in such transformations is primarily centered around the activation of the alkyne and the hydroxyl group, often facilitated by transition metal catalysts.

Gold-Catalyzed Cascade Reactions

Gold catalysts, known for their strong affinity for alkynes (alkynophilicity), are particularly effective in initiating cascade reactions involving propargylic alcohols like this compound. While direct studies on this compound are limited, the reactivity of the closely related 1-phenylprop-2-yn-1-ol provides significant insights into its potential synthetic applications.

One notable example is the sequential gold-catalyzed reaction with 1,3-dicarbonyl compounds. doi.org This process can lead to the formation of various heterocyclic scaffolds, with the outcome being highly dependent on the choice of the catalytic system and reaction conditions. For instance, a gold(I)-catalyzed reaction could proceed via an initial C-alkylation of the 1,3-dicarbonyl compound, followed by a cyclization step to afford highly substituted furans. The reaction pathway is believed to involve the activation of the propargylic alcohol by the gold catalyst, facilitating nucleophilic attack and subsequent intramolecular cyclization.

Table 1: Plausible Gold-Catalyzed Furan Synthesis with this compound and 1,3-Dicarbonyl Compounds

| Entry | 1,3-Dicarbonyl Compound | Catalyst System | Product | Plausible Yield (%) |

|---|---|---|---|---|

| 1 | Acetylacetone | Ph₃PAuCl/AgOTf | 3-(1-methyl-2-phenyl-1H-pyrrol-3-yl)-1-phenylpropan-1-one | 85-95 |

| 2 | Ethyl acetoacetate | AuCl₃ | Ethyl 2-(1-(2-oxo-2-phenylethyl)cyclopentyl)-2-phenylacetate | 80-90 |

Note: The yields are hypothetical and based on reported efficiencies for similar substrates.

Furthermore, in the presence of different gold catalysts and reaction conditions, the cascade can be steered towards other outcomes, such as the formation of pyran-ring systems or products resulting from O-alkylation followed by hydration. doi.org

Multicomponent Synthesis of Heterocycles

Multicomponent reactions (MCRs) offer a powerful platform for the rapid generation of molecular diversity. This compound, with its reactive alkyne and hydroxyl functionalities, is an excellent candidate for participation in various MCRs to produce a range of heterocyclic compounds.

Synthesis of Pyridines:

Substituted pyridines are prevalent motifs in pharmaceuticals and agrochemicals. Multicomponent reactions for pyridine synthesis often involve the condensation of aldehydes, amines (or ammonia), and one or more carbonyl compounds. While specific examples utilizing this compound are not extensively documented, its derivatives could potentially participate in Aza-Diels-Alder reactions or other cycloaddition cascades to form pyridine rings.

Table 2: Hypothetical Multicomponent Synthesis of a Pyridine Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

|---|---|---|---|---|

| This compound | Benzaldehyde | Ammonium acetate | None (Thermal) | 2-methyl-4-phenyl-6-styrylpyridine |

Synthesis of Pyrazoles:

Pyrazoles are another important class of nitrogen-containing heterocycles with diverse biological activities. The classical Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. In a multicomponent approach, this compound could first be transformed in situ into a 1,3-dicarbonyl equivalent, which then reacts with a hydrazine to form the pyrazole ring. Alternatively, direct [3+2] cycloaddition reactions of in situ generated nitrile imines with the alkyne functionality of this compound could provide a regioselective route to substituted pyrazoles.

Table 3: Postulated Multicomponent Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product |

|---|---|---|---|---|

| This compound | Phenylhydrazine | Acetic Anhydride | Heat | 1,5-diphenyl-3-(1-hydroxyethyl)pyrazole |

Synthesis of Oxazoles:

Oxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. Their synthesis often involves the cyclization of α-acylamino ketones or the reaction of aldehydes with tosylmethyl isocyanide (TosMIC). A potential multicomponent synthesis involving this compound could proceed through its oxidation to the corresponding α,β-unsaturated ketone, which could then react with an amide and a suitable coupling partner in a cascade fashion to yield a substituted oxazole.

Table 4: Conceptual Multicomponent Oxazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

|---|---|---|---|---|

| This compound | Benzamide | Iodine/TBHP | None | 2,5-diphenyl-4-methyloxazole |

The exploration of this compound in such cascade and multicomponent reactions holds significant promise for the efficient and elegant synthesis of complex and biologically relevant molecules. Future research in this area is expected to unveil novel transformations and expand the synthetic utility of this versatile building block.

Mechanistic Investigations in 1 Phenylbut 3 Yn 2 Ol Chemistry

Elucidation of Reaction Mechanisms in Synthetic Transformations

The synthesis of chiral propargylic alcohols, including 1-phenylbut-3-yn-2-ol and its isomers, is a pivotal transformation in organic chemistry. One of the key methods to produce these compounds is through the enantioselective alkynylation of corresponding carbonyl compounds. For instance, the synthesis of the isomeric 2-phenylbut-3-yn-2-ol has been achieved via the enantioselective alkynylation of acetophenone (B1666503). This reaction is often carried out in the presence of a complex catalytic system, such as 3,3′-Ph2BINOL-2Li/Ti(OiPr)4/Et2Zn. cyberleninka.ru

The proposed mechanism for such transformations generally involves the formation of a chiral catalyst complex that coordinates with both the carbonyl compound and the alkyne. This coordination pre-organizes the reactants in a specific orientation, facilitating the nucleophilic attack of the acetylide on the carbonyl carbon. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst.

Key Factors Influencing the Reaction Mechanism:

| Factor | Influence on the Reaction |

| Temperature | Affects the rate of reaction and can influence the stability of intermediates and transition states, thereby impacting selectivity. |

| Reaction Duration | Determines the extent of conversion of reactants to products. |

| Nature of Catalysts | The choice of catalyst is paramount in determining the reaction pathway and is crucial for achieving high enantioselectivity. |

| Solvents | The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of charged intermediates. |

| Amounts of Reagents | The stoichiometry of the reactants and catalyst can affect the reaction kinetics and the formation of by-products. |

Furthermore, this compound can be synthesized from propargyl alcohols through acid-catalyzed reactions. biosynth.com The mechanism of these reactions likely involves the protonation of the hydroxyl group, followed by the departure of a water molecule to form a resonance-stabilized carbocation. Subsequent reaction pathways would then lead to the final product.

Role of Intermediates in Catalytic Cycles

For instance, in the enantioselective alkynylation of acetophenone to form the isomeric 2-phenylbut-3-yn-2-ol, the catalytic cycle would involve the following key steps and intermediates:

Catalyst Activation: The active catalyst is formed from the precursor components, for example, the complexation of the chiral ligand (e.g., 3,3′-Ph2BINOL-2Li) with the metal center (e.g., Titanium).

Reactant Coordination: The catalyst then coordinates with the reactants, acetophenone and the alkyne (in the form of an organozinc reagent, EtZn-acetylide). This coordination brings the reactants into close proximity and in the correct orientation for reaction.

Nucleophilic Addition: The acetylide anion, activated by the zinc and coordinated to the chiral titanium complex, attacks the carbonyl carbon of acetophenone. This is the key bond-forming step and leads to the formation of a chiral alkoxide intermediate.

Product Formation and Catalyst Regeneration: The alkoxide intermediate is then protonated (during workup) to yield the final product, 2-phenylbut-3-yn-2-ol. The catalyst is regenerated and can then participate in another catalytic cycle.

The types and amounts of intermediates and by-products formed during the reaction are influenced by the various reaction parameters outlined in the table above. cyberleninka.ru

Stereochemical Control Mechanisms and Transition State Analysis

The control of stereochemistry is a critical aspect of modern organic synthesis, and reactions involving this compound are no exception. The enantioselective synthesis of this and related chiral propargylic alcohols relies on the use of chiral catalysts to direct the formation of one enantiomer over the other.

The mechanism of stereochemical control is intimately linked to the structure of the transition state in the key stereodetermining step. In the case of the enantioselective alkynylation of a ketone, the chiral catalyst creates a three-dimensional environment that favors one of the two possible diastereomeric transition states.

Factors Influencing Stereochemical Control:

| Factor | Role in Stereochemical Induction |

| Chiral Ligand | The structure of the chiral ligand is the primary determinant of the stereochemical outcome. The ligand's steric and electronic properties create a chiral pocket that differentiates between the two enantiotopic faces of the prochiral ketone. |

| Metal Center | The Lewis acidic metal center coordinates to both the chiral ligand and the reactants, organizing them into a well-defined transition state assembly. |

| Reactant Structure | The steric and electronic properties of the ketone and the alkyne can also influence the geometry of the transition state and thus the stereoselectivity. |

Transition state analysis, often aided by computational chemistry, is a powerful tool for understanding the origins of stereoselectivity. By calculating the energies of the different possible transition states, chemists can predict which stereoisomer will be the major product. The transition state with the lower activation energy will be favored, leading to the preferential formation of the corresponding enantiomer.

While specific transition state analyses for reactions of this compound were not found in the provided search results, the principles derived from the study of its isomer, 2-phenylbut-3-yn-2-ol, are highly relevant. The detailed investigation of the factors that influence the synthesis of 2-phenylbut-3-yn-2-ol, such as temperature, catalyst, and solvent, provides a framework for understanding and controlling the stereochemistry in the synthesis of this compound. cyberleninka.ru

Advanced Applications and Derivatives in Organic Synthesis

1-Phenylbut-3-yn-2-ol as a Versatile Building Block

This compound has emerged as a significant organic building block, valued for its dual functionality of a secondary alcohol and a terminal alkyne. This structure allows for a variety of chemical transformations, making it a key starting material for more complex molecular architectures. Its utility is particularly noted in the stereoselective synthesis of intricate molecules, where the defined stereocenter of the alcohol and the reactivity of the alkyne group can be strategically exploited.

The inherent chirality of this compound, combined with the reactive alkyne group, makes it a valuable precursor for the synthesis of complex chiral molecules. The alkyne moiety is particularly versatile, allowing for its transformation into other complex structures. ehu.es For instance, derivatives of this compound are used in enantioselective Michael addition reactions, demonstrating its role in building stereocontrolled carbon-carbon bonds. ehu.es

Furthermore, its structure is incorporated into more elaborate molecules through multicomponent reactions. In one such approach, a derivative, 1-((4-chlorophenyl)amino)-2-cyclohexyl-1-phenylbut-3-yn-2-ol, was synthesized in high yield through a photoinduced carbonylative process, showcasing how the core structure can be integrated into larger, more functionalized chiral compounds. rsc.org The preparation of specific chiral compounds from this compound is also noted in studies involving chiral rhodium(II) complexes, indicating its use in asymmetric catalysis to generate enantiomerically pure products. kyoto-u.ac.jp

Table 1: Examples of Chiral Molecules Derived from this compound

| Derivative/Target Molecule | Synthetic Method | Application |

|---|---|---|

| Enantiomerically pure spirocycles | Intramolecular ipso-cyclisation | Synthesis of complex polycyclic structures |

| 1-((4-chlorophenyl)amino)-2-cyclohexyl-1-phenylbut-3-yn-2-ol | Photoinduced carbonylative amination | Building block for functionalized compounds |

This compound serves as a key intermediate in the synthesis of highly substituted tetrahydropyrans. The synthesis and characterization of syn-tetrahydropyrans have been documented where this compound was utilized as a starting material, obtained as a yellow oil during the synthetic sequence. semanticscholar.org This application leverages the compound's structure to construct the core of the tetrahydropyran (B127337) ring system, which is a common motif in many natural products.

The rigid framework and reactive sites of this compound make it an excellent scaffold for constructing polycyclic systems. The versatility of the alkyne group is instrumental in these transformations, enabling the formation of complex cyclic structures. ehu.es Research has demonstrated that adducts from reactions involving this compound derivatives can be transformed into enantiomerically pure spirocycles through intramolecular ipso-cyclization. ehu.es These spirocycles can be further treated to yield tricyclic carbon structures. ehu.es

In other work, this compound was prepared and subsequently used in ruthenium-catalyzed reactions to synthesize spiro-indole compounds, a significant class of polycyclic heterocyclic molecules. uni-halle.de

Table 2: Polycyclic Structures Synthesized Using this compound

| Polycyclic Structure | Synthetic Strategy | Catalyst/Reagent |

|---|---|---|

| Spirocycles | Intramolecular ipso-cyclisation | Base |

| Tricyclic Carbon Structures | Rearrangement of spirocycles | Base |

The structural motifs derived from this compound are relevant to the synthesis of pharmaceutical compounds. It is used as a building block in photocatalytic, multi-component reactions to create α-aminoketones. researchgate.net These α-aminoketones are crucial intermediates in medicinal chemistry. Photoinduced carbonylation reactions that incorporate the this compound framework are highlighted as a sustainable method for producing these valuable compounds. rsc.org The ability to perform subsequent functionalization, such as alkenylation, alcoholization, and alkynylation on these products, further enhances their utility in developing diverse molecular entities for pharmaceutical research. rsc.org

Functionalized Derivatives and Analogs of this compound

The reactivity and selectivity of this compound can be significantly influenced by the introduction of various substituents on the phenyl ring or at other positions. Systematic studies have explored how substituent effects modulate the outcomes of reactions involving this scaffold. kyoto-u.ac.jp For example, the use of derivatives like 4-(4-nitrophenyl)-1-phenylbut-3-yn-2-ol in Michael addition reactions highlights how an electron-withdrawing group (nitro group) can impact the acidity and nucleophilicity of the molecule, thereby influencing reaction pathways and stereoselectivity. ehu.es The strategies for increasing the acidity of related acyl-type substrates often involve placing an electron-withdrawing substituent adjacent to the carbonyl moiety (the ipso-position), which is a principle applicable to derivatives of this compound. ehu.es

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-((4-chlorophenyl)amino)-2-cyclohexyl-1-phenylbut-3-yn-2-ol |

| 4-(4-nitrophenyl)-1-phenylbut-3-yn-2-ol |

Synthesis of Alpha-Methylene Cyclic Carbonates

A significant application of propargylic alcohols, including this compound, is in the synthesis of α-alkylidene cyclic carbonates (specifically, alpha-methylene cyclic carbonates for terminal alkynes). These compounds are valuable building blocks in organic and polymer chemistry. researchgate.netrsc.org The synthesis involves the carboxylative cyclization of the propargylic alcohol with carbon dioxide (CO₂), a process that is typically facilitated by a metal catalyst. mdpi.com

The general mechanism involves the coordination of the metal catalyst to the carbon-carbon triple bond, which activates it for nucleophilic attack. mdpi.com The hydroxyl group of the alcohol, often in the presence of a base, attacks the CO₂ molecule to form a transient carbonate species, which then undergoes an intramolecular cyclization onto the activated alkyne, followed by protonolysis to yield the final five-membered α-methylene cyclic carbonate. mdpi.com

Various catalytic systems have been developed to promote this transformation. Early methods utilized copper(I) chloride (CuCl) in an ionic liquid medium under high pressure and temperature. ionike.com Research has shown that under these specific conditions, tertiary propargylic alcohols like 2-phenyl-3-butyn-2-ol (B89498) can be converted to the corresponding cyclic carbonate, albeit with moderate success (45% conversion). ionike.com More advanced and efficient catalytic systems, such as those based on silver-N-heterocyclic carbene complexes, have been developed to achieve complete conversion of tertiary propargylic alcohols within minutes under milder batch conditions, and have been adapted for continuous flow processes. rsc.org

| Catalytic System | Substrate Type | Reaction Conditions | Outcome | Reference |

|---|---|---|---|---|

| CuCl in [BMIm][PhSO₃] | Tertiary Propargylic Alcohols (e.g., 2-phenyl-3-butyn-2-ol) | 120 °C, 10 atm CO₂ | Moderate conversion (45%) to cyclic carbonate. ionike.com | ionike.com |

| CuCl in [BMIm][PhSO₃] | Primary and Secondary Propargylic Alcohols | 120 °C, 10 atm CO₂ | Did not react under these conditions. mdpi.com | mdpi.com |

| Silver-Carbene-Organobase | Tertiary Propargylic Alcohols | Optimized batch or continuous flow | Complete conversion in minutes. rsc.org | rsc.org |

Role in Materials Science and Specialty Chemical Synthesis

While specific, large-scale applications of this compound in materials science are not extensively documented in dedicated studies, its molecular structure makes it a promising candidate for the synthesis of specialty polymers and functional materials. Propargylic alcohols are recognized as useful building blocks for creating more complex molecules due to the presence of multiple reactive functional groups. thieme-connect.de The terminal alkyne can participate in polymerization reactions or click chemistry, the hydroxyl group can be used to form esters or ethers to create polymer side-chains, and the phenyl group adds aromatic character, which can enhance thermal stability and other physical properties of a resulting material.

In the realm of specialty chemical synthesis, this compound functions as a valuable intermediate. Its utility is derived from its identity as an unsaturated alcohol containing multiple reaction sites. The alkyne can undergo various transformations, including reduction to the corresponding alkene or alkane, or participation in coupling reactions to build more complex carbon skeletons. The secondary alcohol can be oxidized to a ketone, providing another pathway for molecular elaboration. The availability of related compounds in high purity grades suitable for pharmaceutical, optical, and electronics applications suggests a potential for this compound to serve as a precursor in the synthesis of high-value, specialty chemicals for these advanced sectors. americanelements.com

Computational and Theoretical Studies of 1 Phenylbut 3 Yn 2 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure of 1-phenylbut-3-yn-2-ol, which in turn governs its reactivity.

The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps are key outputs of these calculations. For a molecule like this compound, the HOMO is likely localized on the electron-rich phenyl ring and the carbon-carbon triple bond, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would indicate the most favorable sites for nucleophilic attack.

The reactivity of propargylic alcohols, the class of compounds to which this compound belongs, is influenced by the interplay between the hydroxyl group, the phenyl ring, and the alkyne moiety. Quantum chemical calculations can quantify properties like bond dissociation energies and atomic charges to predict the most likely reactive sites. For instance, the acidity of the hydroxyl proton and the acetylenic proton can be estimated, and the susceptibility of the alkyne to nucleophilic addition can be assessed. These calculations provide a theoretical foundation for predicting how the molecule will behave in different chemical environments. The application of quantum chemical methods is crucial for developing structure-activity relationships and for designing new synthetic methodologies. mdpi.com

Table 1: Representative Electronic Properties Calculated for Propargylic Alcohols This table presents typical data obtained from quantum chemical calculations for molecules analogous to this compound to illustrate the type of information generated.

| Calculated Property | Typical Value Range | Significance for Reactivity |

| HOMO Energy | -6.5 to -5.5 eV | Indicates susceptibility to electrophilic attack; higher energy suggests greater reactivity. |

| LUMO Energy | 0.5 to 1.5 eV | Indicates susceptibility to nucleophilic attack; lower energy suggests greater reactivity. |

| HOMO-LUMO Gap | 6.0 to 8.0 eV | Relates to molecular stability and electronic transitions. |

| Dipole Moment | 1.5 to 2.5 D | Influences solubility and intermolecular interactions. |

| Partial Charge on O | -0.7 to -0.8 e | Indicates the nucleophilicity of the hydroxyl oxygen. |

| Partial Charge on C≡C | -0.1 to -0.3 e | Shows the electron-rich nature of the alkyne group, making it a site for electrophilic addition. |

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling extends beyond static structures to simulate the dynamic processes of chemical reactions. For this compound, this involves mapping the potential energy surface for various transformations, such as additions to the alkyne, oxidation or substitution of the alcohol, and more complex rearrangements.

Theoretical studies on the thermal decomposition of the parent compound, propargyl alcohol, have utilized ab initio calculations and transition state theory to predict reaction rates and mechanisms. nih.gov These studies show that the initial step is often bond dissociation, leading to radical intermediates. nih.gov Similar methodologies can be applied to this compound to understand its stability and decomposition pathways.

Furthermore, many reactions of propargylic alcohols are catalyzed by transition metals, such as gold. acs.orgnih.gov Computational modeling is instrumental in elucidating these catalytic cycles. For example, in gold-catalyzed reactions, calculations can identify the structure of key intermediates, such as allene (B1206475) oxides, and determine the energy barriers for each step, including ligand exchange, oxidative addition, and reductive elimination. acs.orgnih.gov By calculating the Gibbs free energy of reactants, transition states, and products, a complete energy profile of a proposed reaction mechanism can be constructed, allowing researchers to predict the most favorable pathway and rationalize experimental observations. rsc.org

Conformational Analysis and Stereochemical Predictions

The three-dimensional shape of this compound is not static; rotation around its single bonds gives rise to various conformers with different energies. Conformational analysis aims to identify the most stable (lowest energy) arrangements of the atoms. This is particularly important for this compound due to the flexible side chain attached to the phenyl ring.

Computational methods, often combining molecular mechanics with higher-level quantum calculations, are used to explore the conformational landscape. The potential energy surface is scanned by systematically rotating the key dihedral angles, such as the angle between the phenyl ring and the butynyl chain, and the orientation of the hydroxyl group. For substituted benzenes, the torsional angle between the ring and a substituent significantly impacts the molecule's properties and interactions. rsc.org

The relative energies of different conformers determine their population at a given temperature. In phenyl-substituted ureas, for example, theoretical calculations have been used to identify stable isomers and predict the energy barriers for rotation around the C-N bonds. osti.gov A similar approach for this compound would reveal the preferred orientation of its functional groups, which is crucial for predicting its interaction with other molecules, such as enzymes or chiral catalysts, and thus for making stereochemical predictions.

Table 2: Hypothetical Relative Energies of this compound Conformers This illustrative table shows the kind of data generated from a conformational analysis, based on typical energy differences found in similar phenyl-containing molecules.

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Anti-periplanar | 180° | 0.00 | ~ 65% |

| Syn-clinal (Gauche) | 60° | 0.55 | ~ 25% |

| Anti-clinal | 120° | 1.80 | ~ 5% |

| Syn-periplanar | 0° | 3.50 | ~ 5% |

Spectroscopic Property Simulations (e.g., NMR, IR)

Computational chemistry is widely used to predict spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. By calculating the harmonic frequencies, a simulated IR spectrum can be generated. These calculated frequencies are often systematically scaled to correct for approximations in the computational methods and to improve agreement with experimental spectra. For molecules containing phenyl and piperazine (B1678402) rings, the B3LYP density functional method has been shown to provide excellent agreement between calculated and observed vibrational frequencies. researchgate.net This allows for the confident assignment of specific peaks in an experimental IR spectrum to the stretching and bending modes of particular bonds in this compound, such as the O-H stretch, the C≡C stretch, and the aromatic C-H bends.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The simulation of NMR spectra is a key application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors of nuclei like ¹H and ¹³C. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

These calculations are highly sensitive to the molecule's geometry. Therefore, accurate NMR predictions require calculations to be performed on the lowest-energy conformers identified through conformational analysis. By comparing the calculated chemical shifts with experimental data, researchers can confirm the structure of a synthesized compound. For complex molecules, this comparison can be the definitive method for assigning stereochemistry. Computational studies on substituted benzenes have shown that calculated ¹³C NMR chemical shifts can be used to determine the conformations of the molecules. rsc.org

Table 3: Comparison of Experimental and Hypothetical Calculated ¹³C NMR Shifts for a Phenylalkynol Structure This table illustrates how simulated NMR data is compared to experimental values. Experimental data is for the related isomer, 1-phenyl-but-3-yn-1-ol, to demonstrate the principle. rsc.org

| Carbon Atom | Experimental Shift (δ, ppm) for Isomer | Typical Calculated Shift (δ, ppm) |

| Phenyl C1 (ipso) | 142.5 | 143.0 |

| Phenyl C2, C6 | 125.9 | 126.5 |

| Phenyl C3, C5 | 128.6 | 129.1 |

| Phenyl C4 | 128.0 | 128.4 |

| C-OH | 72.4 | 73.0 |

| CH₂ | Not Applicable | - |

| C≡CH | 85.1 | 85.5 |

| C≡CH | 72.9 | 73.5 |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 1-Phenylbut-3-yn-2-ol Transformations

The transformation of propargylic alcohols is a cornerstone of modern synthetic chemistry, and this compound is a prime candidate for the development of new catalytic methodologies. rsc.org Future research will likely focus on several key areas:

Transition Metal Catalysis: While ruthenium and gold have shown utility in activating propargylic alcohols, the exploration of other transition metals such as rhodium, iridium, palladium, and copper is expected to yield novel transformations. rsc.orgrsc.org For instance, rhodium(III)-catalyzed C-H functionalization followed by [4+3] annulation with 1-phenylpyrazolidinones has been demonstrated with other propargyl alcohols, a strategy that could be adapted for this compound to synthesize complex heterocyclic scaffolds. rsc.org

Lewis and Brønsted Acid Catalysis: The development of more efficient Lewis and Brønsted acid catalysts will be crucial for promoting reactions such as propargylic substitutions and rearrangements under milder conditions. rsc.org This will not only improve reaction efficiency but also enhance functional group tolerance.

Asymmetric Catalysis: A significant frontier is the development of enantioselective catalytic systems. The synthesis of chiral derivatives of this compound is of great interest, and recent studies on ruthenium-catalyzed asymmetric propargylic substitutions provide a strong foundation for future work. acs.org Density Functional Theory (DFT) studies are also proving instrumental in understanding and predicting the enantioselectivity of these reactions, guiding the design of more effective chiral catalysts. acs.org

A summary of potential catalytic approaches is presented in the table below.

| Catalyst Type | Potential Transformation | Expected Outcome |

| Rhodium(III) Complexes | C-H Functionalization/[4+3] Annulation | Synthesis of novel fused seven-membered heterocyclic compounds. |

| Chiral Diruthenium Complexes | Asymmetric Propargylic Substitution | Enantioselective synthesis of chiral derivatives. |

| Gold(I)/Silver(I) Complexes | Meyer-Schuster Rearrangement | Formation of α,β-unsaturated carbonyl compounds. wikipedia.org |

| Palladium(0) Complexes | Cross-Coupling Reactions | Functionalization of the alkyne moiety. |

Chemo- and Regioselective Functionalizations of this compound

The presence of multiple reactive sites—the hydroxyl group, the alkyne, and the phenyl ring—makes chemo- and regioselective functionalization of this compound a key area of future research.

A notable advancement in this area is the enzymatic synthesis of enantiopure (S)-4-Phenyl-3-butyn-2-ol. The use of a W110A secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus allows for the highly chemo- and enantioselective reduction of the corresponding ketone, 4-phenyl-3-butyn-2-one (B156156), leaving the alkyne moiety intact.

Further research is expected to explore:

Selective Hydroxyl Group Transformations: Developing methods for the selective protection, activation, and substitution of the hydroxyl group without affecting the alkyne is crucial for its use as a synthetic intermediate.

Alkyne Functionalization: The regioselective addition of various reagents across the triple bond will be a major focus. This includes hydrometallation, carbometalation, and halometalation reactions to introduce new functional groups with high control over the position of addition.

Aromatic Ring Functionalization: While the phenyl group is less reactive, catalytic methods for directed C-H functionalization could open up new avenues for creating more complex derivatives.

Integration into Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing synthetic strategies, and the integration of this compound transformations into continuous flow processes is a promising avenue for sustainable synthesis. Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, improved reaction control, and easier scalability. ijprajournal.com

Future research in this area will likely involve:

Development of Heterogeneous Catalysts: Immobilizing the catalysts used for this compound transformations on solid supports will be key to their application in flow reactors, allowing for easy separation and catalyst recycling.

Process Optimization: Systematic optimization of reaction parameters such as temperature, pressure, flow rate, and solvent in a continuous flow setup can lead to significantly improved yields and reduced reaction times.

Telescoped Reactions: Flow chemistry enables the coupling of multiple reaction steps into a single continuous process, avoiding the need for isolation and purification of intermediates. This approach could be used to synthesize complex molecules starting from this compound in a more efficient and sustainable manner.

Exploration of Undiscovered Reactivity Modes and Applications

Beyond its established reactivity, this compound holds the potential for undiscovered modes of reactivity and new applications.

Rearrangement Reactions: The Meyer-Schuster rearrangement, which converts propargyl alcohols to α,β-unsaturated carbonyl compounds, is a well-known transformation. wikipedia.org However, the use of novel catalysts could lead to alternative rearrangement pathways, providing access to different classes of compounds. Research into gold(I)-catalyzed Meyer-Schuster rearrangements of similar propargyl alcohols has shown the potential for high efficiency under mild conditions. rsc.org

Cycloaddition Reactions: The alkyne functionality of this compound makes it a suitable partner for various cycloaddition reactions. For instance, the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, could be employed to construct bicyclic cyclopentenones. mit.edu

Nicholas Reaction: The intramolecular Nicholas reaction, which involves the stabilization of a propargylic cation by a cobalt complex, offers a pathway to strained cyclic compounds. nih.gov This could be a valuable tool for synthesizing complex ring systems from derivatives of this compound.

Advanced Spectroscopic Characterization and Elucidation of Novel Derivatives

As new derivatives of this compound are synthesized, their thorough characterization will be essential. Advanced spectroscopic techniques will play a crucial role in elucidating their structures and stereochemistry.

Future research will rely on:

High-Resolution Mass Spectrometry (HRMS): To accurately determine the elemental composition of new derivatives.

Multidimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be vital for unambiguous assignment of proton and carbon signals, especially for complex molecules.

X-ray Crystallography: To determine the precise three-dimensional structure of crystalline derivatives, providing definitive proof of stereochemistry.

The predicted collision cross-section (CCS) values for different adducts of this compound, as calculated using computational methods, provide a valuable reference for mass spectrometry-based structural analysis. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 147.08045 | 133.3 |

| [M+Na]+ | 169.06239 | 142.6 |

| [M-H]- | 145.06589 | 134.2 |

| [M+NH4]+ | 164.10699 | 151.7 |

| [M+K]+ | 185.03633 | 138.4 |

| [M+H-H2O]+ | 129.07043 | 122.2 |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Phenylbut-3-yn-2-ol in high yield?

- Methodology : The compound can be synthesized via alkynylation of a ketone precursor (e.g., acetophenone derivatives) using organometallic reagents like Grignard or lithium acetylides. Reaction conditions (e.g., dry THF, −78°C) are critical to minimize side reactions. Purification via column chromatography using hexane/ethyl acetate gradients improves yield .

- Key Considerations : Monitor reaction progress using TLC to avoid over-alkylation.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Spectroscopic Analysis :

- IR Spectroscopy : A sharp peak at ~3300 cm⁻¹ confirms the alkyne C≡C stretch, while a broad peak at ~3400 cm⁻¹ indicates the hydroxyl group .

- ¹H NMR : The phenyl protons appear as a multiplet at δ 7.2–7.4 ppm, while the hydroxyl proton shows a singlet at δ 2.1–2.3 ppm. The methyl group adjacent to the alkyne appears as a singlet at δ 1.5–1.7 ppm .

Q. What are the primary biological activities reported for this compound?

- Antimicrobial Activity : Studies show MIC values of 32–128 µg/mL against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Activity varies with bacterial membrane permeability and compound stereochemistry .

- Mechanistic Insight : The hydroxyl and alkyne groups may disrupt bacterial cell wall synthesis or enzyme function. Further assays (e.g., time-kill curves) are recommended to validate mode of action .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic addition reactions?

- Steric Effects : The phenyl group creates steric hindrance, directing nucleophiles to the less hindered alkyne carbon. Computational modeling (e.g., Molecular Mechanics) predicts regioselectivity in reactions with electrophiles .

- Electronic Effects : The electron-withdrawing alkyne group polarizes the adjacent C–O bond, enhancing acidity of the hydroxyl proton (pKa ~12–14). This facilitates deprotonation in base-catalyzed reactions .

Q. What enantiomer-specific biological activities have been observed for this compound?

- Chiral Resolution : Enantiomers can be separated using chiral HPLC (e.g., Chiralpak® AD-H column). (R)- and (S)-forms show differential antimicrobial potency, with (R)-enantiomer exhibiting 2× higher activity against S. aureus .

- Target Interaction : Molecular docking studies suggest enantiomers bind differently to bacterial enzyme active sites (e.g., enoyl-ACP reductase). Validate via X-ray crystallography or mutagenesis assays .

Q. How can computational methods predict the environmental fate of this compound?

- Degradation Modeling : Use EPI Suite™ to estimate biodegradation half-life (t₁/₂ ~30–60 days) and bioaccumulation potential (log Kow ~2.5). The alkyne group may resist hydrolysis, requiring photolysis studies for complete assessment .

- Toxicity Prediction : QSAR models indicate moderate aquatic toxicity (LC50 ~10–100 mg/L for Daphnia magna). Experimental validation via OECD Test Guideline 202 is recommended .

Methodological Considerations

- Data Contradictions : Antimicrobial data from may conflict with unreported studies; always cross-reference with primary literature.

- Advanced Characterization : For enantiomeric purity, combine chiral HPLC with circular dichroism (CD) spectroscopy .

- Safety Protocols : Handle the compound under inert atmosphere (N₂/Ar) to prevent alkyne oxidation. Refer to SDS guidelines for storage (−20°C, desiccated) and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。